molecular formula C13H25NO2Si B8518781 (2-Triisopropylsilanyl-oxazol-5-yl)-methanol

(2-Triisopropylsilanyl-oxazol-5-yl)-methanol

Cat. No.: B8518781
M. Wt: 255.43 g/mol
InChI Key: SUHNJIWPNLFJSS-UHFFFAOYSA-N
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Description

(2-Triisopropylsilanyl-oxazol-5-yl)-methanol is a useful research compound. Its molecular formula is C13H25NO2Si and its molecular weight is 255.43 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H25NO2Si

Molecular Weight

255.43 g/mol

IUPAC Name

[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C13H25NO2Si/c1-9(2)17(10(3)4,11(5)6)13-14-7-12(8-15)16-13/h7,9-11,15H,8H2,1-6H3

InChI Key

SUHNJIWPNLFJSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=NC=C(O1)CO)(C(C)C)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodiumboron hydride (200 mg, 5.5 mmol) was added to a solution of 2-triisopropylsilyl-oxazole-5-carboxaldehyde (0.7 g, 2.7 mmol) in a mixture of methanol and tetrahydrofuran (1/1, 20 mL) and the resulting mixture was stirred at room temperature for 20 minutes. The reaction mixture was then diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give (2-triisopropylsilanyl-oxazol-5-yl)-methanol without further purifications. This material was treated with 4-chloro-2-nitro-phenol as described in Preparation 20, Step A, to give 0.7 g of 5-(4-chloro-2-nitro-phenoxymethyl)-2-triisopropylsilanyl-oxazole.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
tetrahydrofuran
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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